

Application Notes & Protocols: 2-Chloro-5-ethylnicotinaldehyde in Heterocyclic Synthesis

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Compound of Interest

Compound Name: 2-Chloro-5-ethylnicotinaldehyde

CAS No.: 863215-21-8

Cat. No.: B3057914

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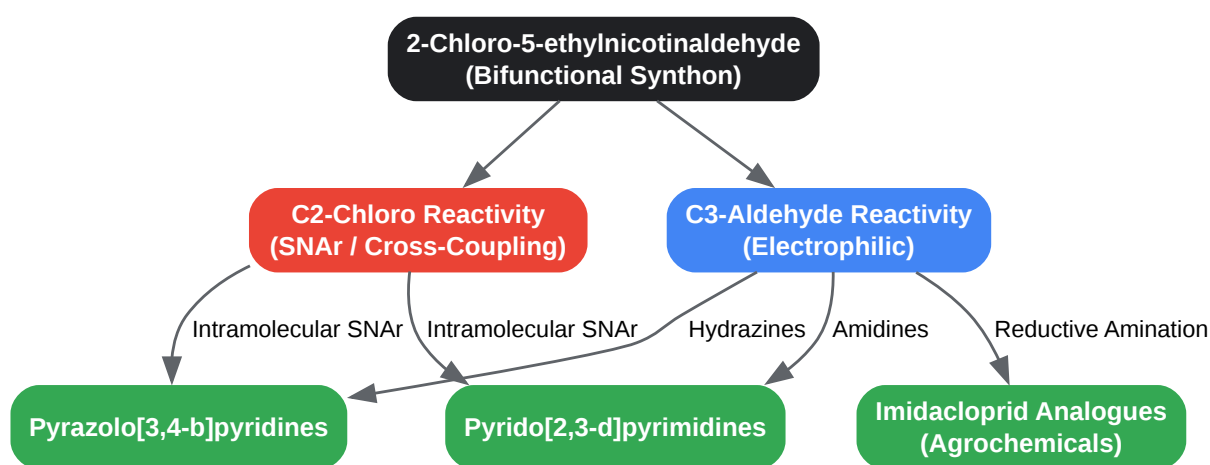
Executive Summary & Chemical Profile

2-Chloro-5-ethylnicotinaldehyde (CAS: 863215-21-8; MW: 169.61 g/mol) is a highly versatile, bifunctional building block extensively utilized in the discovery of novel pharmaceuticals and agrochemicals. Synthesized primarily via the regioselective Vilsmeier-Haack formylation of enamides [1][2], this compound features a unique arrangement of electrophilic centers: an aldehyde group at the C3 position and a labile chlorine atom at the C2 position. This specific substitution pattern makes it an indispensable precursor for the rapid construction of complex, fused nitrogen-containing heterocycles.

Mechanistic Rationale: The Power of Orthogonal Reactivity

The strategic value of **2-chloro-5-ethylnicotinaldehyde** lies in its orthogonal reactivity. As a Senior Application Scientist, understanding the causality behind its reactivity is critical for designing efficient synthetic routes:

- C3-Aldehyde (Electrophilic Condensation): The aldehyde is highly reactive toward primary amines, hydrazines, and active methylene compounds. It serves as the initial anchoring point for cascade reactions.
- C2-Chloro (Nucleophilic Aromatic Substitution - S_NAr): The chlorine atom is activated by the electron-withdrawing nature of both the adjacent pyridine nitrogen and the C3-aldehyde. Once the aldehyde is converted into an imine or hydrazone, the C2-chloro group becomes highly susceptible to intramolecular S_NAr, driving ring closure [3].



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Fig 1. Orthogonal reactivity profile of **2-chloro-5-ethylnicotinaldehyde** in organic synthesis.

Quantitative Summary of Synthetic Applications

To facilitate experimental planning, the following table summarizes the typical reaction parameters and yields when utilizing **2-chloro-5-ethylnicotinaldehyde** across various synthetic workflows.

Reaction Type	Target Scaffold	Key Reagents	Temp / Time	Typical Yield
Hydrazone Condensation + SNAr	Pyrazolo[3,4- b]pyridines	Arylhydrazine, Cs ₂ CO ₃ , DMSO	65–110 °C, 0.5– 12 h	65–75%
Knoevenagel + SNAr	Pyrido[2,3- d]pyrimidines	Amidines/Ureas, K ₂ CO ₃ , Dioxane	Reflux, 4–6 h	70–80%
Reductive Amination	Imidacloprid Analogues	Primary amine, NaBH(OAc) ₃ , DCE	RT, 2–4 h	80–90%

Key Workflow 1: Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are critical pharmacophores found in various kinase inhibitors and cardiovascular drugs (e.g., Riociguat) [4]. The synthesis leverages the sequential condensation of an arylhydrazine with the C3-aldehyde, followed by a base-mediated SNAr cyclization.

Causality & Experimental Design

- **Solvent Choice (DMSO):** Dimethyl sulfoxide (DMSO) is selected as a polar aprotic solvent. It accelerates the SNAr step by poorly solvating the nucleophilic secondary nitrogen of the hydrazone intermediate, thereby drastically increasing its reactivity.
- **Base Selection (Cs₂CO₃):** While spontaneous SNAr can occur with highly activated systems, nicotinaldehyde derivatives often stall at the hydrazone stage. Cesium carbonate is preferred over weaker bases because the large ionic radius of the cesium cation provides a "naked," highly active carbonate anion. This efficiently deprotonates the hydrazone without inducing unwanted side reactions like the Cannizzaro reaction [3][4].



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Fig 2. Reaction pathway for the synthesis of pyrazolo[3,4-b]pyridines via S_NAr cyclization.

Protocol: One-Pot Synthesis of 5-Ethyl-1-aryl-1H-pyrazolo[3,4-b]pyridines

This protocol is designed as a self-validating system with built-in in-process controls (IPCs).

- **Condensation Phase:** In an oven-dried, 50 mL round-bottom flask, dissolve **2-chloro-5-ethylnicotinaldehyde** (1.0 equiv, 5.0 mmol) and the desired arylhydrazine (1.05 equiv, 5.25 mmol) in anhydrous DMSO (15 mL).
- **IPC Check 1:** Stir the mixture at room temperature for 30 minutes. Monitor the disappearance of the aldehyde signal via TLC (Hexanes:EtOAc 3:1). The intermediate hydrazone will appear as a distinct, more polar spot. Do not proceed until the aldehyde is completely consumed.
- **Cyclization Phase:** Once hydrazone formation is confirmed, add Cs₂CO₃ (2.0 equiv, 10.0 mmol) in one portion.
- **Thermal Activation:** Equip the flask with a reflux condenser and heat the mixture to 65–70 °C for 30–60 minutes.
- **IPC Check 2:** Sample the reaction and check via LC-MS or TLC. The hydrazone intermediate should transition to a highly UV-active, slightly less polar spot corresponding to the cyclized pyrazolo[3,4-b]pyridine.
- **Workup:** Cool the reaction to room temperature and slowly quench by pouring into 50 mL of ice-cold water. Stir vigorously for 15 minutes to precipitate the crude product.
- **Extraction & Purification:** Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (2 × 20 mL) to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue via silica gel column chromatography.

Key Workflow 2: Construction of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are prominent scaffolds in oncology and agrochemistry. They are synthesized via a condensation of the aldehyde with an amidine or urea derivative, followed by intramolecular cyclization [5].

Causality & Experimental Design

- **Reagent Stoichiometry:** Amidines are typically introduced as stable hydrochloride salts. Therefore, an excess of base (K_2CO_3 , 2.5 equiv) is strictly required—first to liberate the free amidine base for the initial Knoevenagel-type condensation, and subsequently to drive the S_NAr ring closure.
- **Thermodynamic Control:** Refluxing in 1,4-dioxane provides the optimal thermal energy (~100 °C) required to overcome the activation barrier of the final aromatization step, ensuring high yields of the fully conjugated fused system.

Protocol: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

- **Preparation:** Charge a 100 mL pressure-rated reaction vessel with **2-chloro-5-ethynicotinaldehyde** (1.0 equiv, 5.0 mmol) and the desired amidine hydrochloride (1.2 equiv, 6.0 mmol).
- **Solvent & Base Addition:** Add 25 mL of anhydrous 1,4-dioxane, followed by finely powdered K_2CO_3 (2.5 equiv, 12.5 mmol).
- **Reaction Execution:** Purge the vessel with nitrogen for 5 minutes, seal, and heat the mixture to reflux (100 °C) with vigorous stirring for 4–6 hours.
- **IPC Check:** Monitor the reaction by TLC (DCM:MeOH 95:5). The reaction is complete when the starting aldehyde is consumed and a single, dominant fluorescent spot is observed under 254 nm UV light.
- **Isolation:** Cool the vessel to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (KCl, unreacted K_2CO_3), washing the pad with an additional 15 mL of dioxane.

- Crystallization: Concentrate the filtrate under vacuum to approximately 20% of its original volume. Add cold ethanol (10 mL) to induce crystallization. Collect the pure pyrido[2,3-d]pyrimidine derivative via vacuum filtration and dry overnight.

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